molecular formula C15H11BrN4O2 B11551333 N'-[(3Z)-5-bromo-7-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]pyridine-3-carbohydrazide

N'-[(3Z)-5-bromo-7-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]pyridine-3-carbohydrazide

Cat. No.: B11551333
M. Wt: 359.18 g/mol
InChI Key: VKVJGHCAHWUNLV-UHFFFAOYSA-N
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Description

N’-[(3Z)-5-BROMO-7-METHYL-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]PYRIDINE-3-CARBOHYDRAZIDE is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This compound, in particular, features a brominated indole core linked to a pyridine carbohydrazide moiety, making it a subject of interest in medicinal chemistry and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N’-[(3Z)-5-BROMO-7-METHYL-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]PYRIDINE-3-CARBOHYDRAZIDE typically involves the following steps:

    Bromination of Indole: The starting material, 7-methylindole, undergoes bromination using bromine in an appropriate solvent such as acetic acid to yield 5-bromo-7-methylindole.

    Formation of Indole-2,3-dione: The brominated indole is then oxidized to form 5-bromo-7-methylindole-2,3-dione using an oxidizing agent like potassium permanganate.

    Condensation with Pyridine-3-carbohydrazide: The indole-2,3-dione is condensed with pyridine-3-carbohydrazide in the presence of a catalyst such as acetic acid to form the final product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the indole moiety, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can occur at the carbonyl group, converting it to a hydroxyl group.

    Substitution: The bromine atom in the indole ring can be substituted with other nucleophiles, leading to a variety of substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides.

Major Products Formed:

    Oxidation: Oxidized indole derivatives.

    Reduction: Reduced indole derivatives with hydroxyl groups.

    Substitution: Substituted indole derivatives with various functional groups.

Scientific Research Applications

N’-[(3Z)-5-BROMO-7-METHYL-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]PYRIDINE-3-CARBOHYDRAZIDE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, including anticancer, antiviral, and antimicrobial activities.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of N’-[(3Z)-5-BROMO-7-METHYL-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]PYRIDINE-3-CARBOHYDRAZIDE involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, inhibiting their activity. The indole moiety is known to interact with various biological targets, including kinases and other signaling proteins, leading to modulation of cellular pathways.

Comparison with Similar Compounds

  • N’-[(3Z)-5-BROMO-2-OXO-1,2-DIHYDRO-3H-INDOL-3-YLIDENE]-3-{4-[(4-METHYLBENZYL)OXY]PHENYL}-1H-PYRAZOLE-5-CARBOHYDRAZIDE
  • N’-[(3Z)-5,7-Dibromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-2-methylimidazo[1,2-a]pyridine-3-carbohydrazide

Uniqueness: N’-[(3Z)-5-BROMO-7-METHYL-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]PYRIDINE-3-CARBOHYDRAZIDE is unique due to its specific substitution pattern on the indole ring and the presence of the pyridine carbohydrazide moiety. This unique structure imparts distinct biological activities and chemical reactivity compared to other similar compounds.

Properties

Molecular Formula

C15H11BrN4O2

Molecular Weight

359.18 g/mol

IUPAC Name

N-[(5-bromo-2-hydroxy-7-methyl-1H-indol-3-yl)imino]pyridine-3-carboxamide

InChI

InChI=1S/C15H11BrN4O2/c1-8-5-10(16)6-11-12(8)18-15(22)13(11)19-20-14(21)9-3-2-4-17-7-9/h2-7,18,22H,1H3

InChI Key

VKVJGHCAHWUNLV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC2=C1NC(=C2N=NC(=O)C3=CN=CC=C3)O)Br

Origin of Product

United States

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